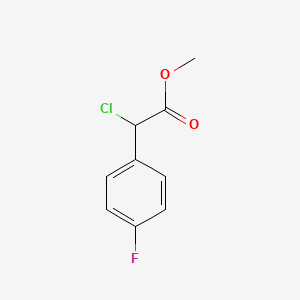![molecular formula C9H6N2O3 B1442043 Acide 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylique CAS No. 1190309-98-8](/img/structure/B1442043.png)
Acide 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylique
Vue d'ensemble
Description
“3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid”, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H6N2O3/c12-4-5-3-11-8-7 (5)6 (9 (13)14)1-2-10-8/h1-4H, (H,10,11) (H,13,14) .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid”, have been involved in various chemical reactions. For instance, they have been used as reactants for the synthesis of azaindol derivatives as new acrosin inhibitors .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 190.16 . The InChI key for this compound is VGKXTCSGDWIWKB-UHFFFAOYSA-N .Applications De Recherche Scientifique
Thérapies anticancéreuses : Inhibition du FGFR
Acide 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylique : les dérivés ont été identifiés comme des inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans divers types de cancers. Une activation anormale des voies de signalisation FGFR est associée à la progression et au développement de plusieurs cancers, notamment le cancer du sein, du poumon, de la prostate, de la vessie et du foie . Le ciblage des FGFR est une stratégie attrayante pour la thérapie du cancer, et les dérivés de ce composé ont montré des activités puissantes contre FGFR1, 2 et 3, avec un dérivé, le composé 4h, présentant une activité inhibitrice significative et un potentiel de composé principal pour une optimisation supplémentaire .
Activité antiproliférative
Les mêmes dérivés qui inhibent le FGFR présentent également une activité antiproliférative contre les cellules cancéreuses. Par exemple, le composé 4h a inhibé la prolifération des cellules cancéreuses du sein 4T1 et induit l'apoptose . Cela suggère que ces dérivés pourraient être efficaces pour contrôler la croissance des cellules cancéreuses et induire leur mort programmée, ce qui est un résultat souhaitable dans le traitement du cancer.
Anti-migration et anti-invasion
Au-delà de l'inhibition de la prolifération cellulaire, le composé 4h a également inhibé de manière significative la migration et l'invasion des cellules 4T1 . Ceci est particulièrement important dans le traitement du cancer car il pourrait potentiellement empêcher la propagation des cellules cancéreuses vers d'autres parties du corps, un processus connu sous le nom de métastase.
Régulation de l'angiogenèse
La signalisation du FGFR est impliquée dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins, qui est essentiel au développement du cancer. En inhibant le FGFR, les dérivés de l'This compound pourraient potentiellement réguler l'angiogenèse, affectant ainsi l'apport de nutriments aux tumeurs et affectant la croissance et la survie tumorale .
Troubles métaboliques : Réduction de la glycémie
Les dérivés de pyrrolo[3,4-c]pyridine, qui partagent une structure de base similaire à celle de l'This compound, ont été rapportés pour réduire les niveaux de glucose dans le sang . Cela indique des applications potentielles dans la prévention et le traitement des troubles métaboliques impliquant une glycémie plasmatique élevée, tels que le diabète et les affections connexes.
Échafaudage pour le développement de médicaments
Le motif de l'This compound sert de lieur de charnière dans la stratégie de conception basée sur la structure pour le développement de médicaments . La structure de ce composé est utilisée comme échafaudage pour concevoir de puissants inhibiteurs du FGFR, soulignant son importance dans les premiers stades de la découverte et du développement de médicaments.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the rate of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. Additionally, 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. For example, the compound can inhibit the activity of lactate dehydrogenase, leading to reduced lactate production and altered glycolytic flux .
Transport and Distribution
Within cells and tissues, 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For instance, it can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
The subcellular localization of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is critical for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect the activity of mitochondrial enzymes, leading to changes in cellular energy metabolism.
Propriétés
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOOKLWHLYNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


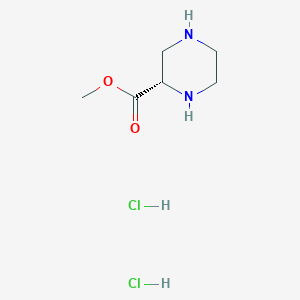
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
![4-[(Dimethylamino)methyl]-3-(trifluoromethyl)aniline](/img/structure/B1441962.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
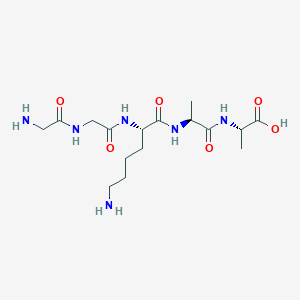
![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)
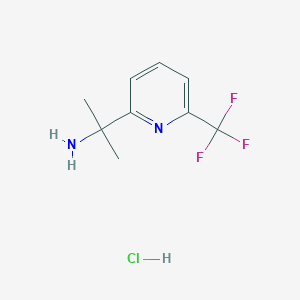

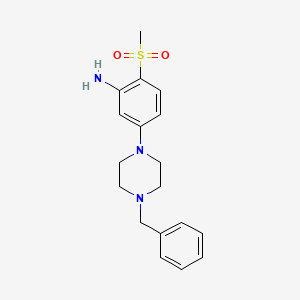
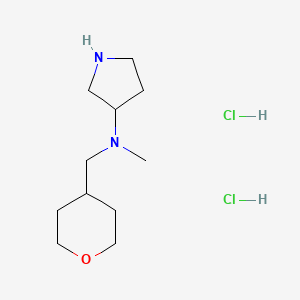
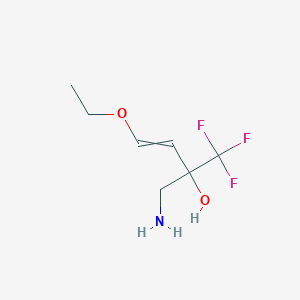
![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
